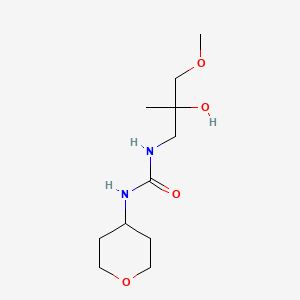

![molecular formula C25H19ClN4O4 B2484199 1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251563-79-7](/img/structure/B2484199.png)

1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzodioxole derivative . It has been synthesized and evaluated for its cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity, particularly against the Hep3B cancer cell line .

Synthesis Analysis

The synthesis of this compound is part of a series of benzodioxole compounds that were synthesized for evaluation of their cytotoxic activity . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis

The molecular formula of the compound is C25H19ClN4O4. Unfortunately, the specific molecular structure analysis is not available in the sources I have.Scientific Research Applications

Synthesis and Potential Therapeutic Applications

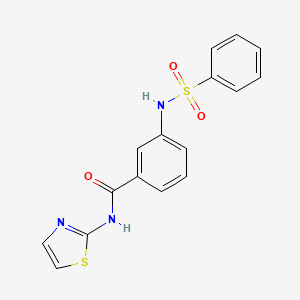

Synthesis of Imidazothiazole Derivatives : Research has led to the synthesis of new carboxamides derived from the imidazothiazole skeleton, displaying potential anti-inflammatory and analgesic activities. These molecules, characterized by FT-IR, 1H-NMR, 13C-NMR, and ESI–MS spectrometry, include chloro-terminated imidazothiazole-based carboxamide and imidazothiazole-based methyl carboxylate derivative (Soyer Can et al., 2021).

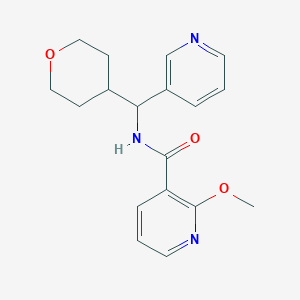

Adenosine Deaminase Inhibitors : Structure-based drug design has been applied to develop non-nucleoside adenosine deaminase inhibitors. These novel inhibitors, including 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide, exhibit potent activity and improved oral absorption, indicating therapeutic potential (Terasaka et al., 2004).

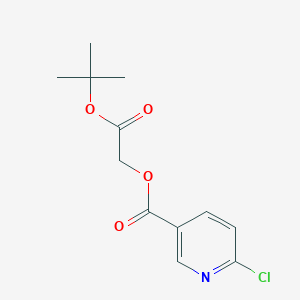

Polymer Synthesis : The compound has been used in the synthesis of ordered polymers, particularly poly(amide−acylhydrazide−amide), from nonsymmetric monomers. This synthesis demonstrates the feasibility of forming ordered polymers from three nonsymmetric monomers (Yu, Seino, & Ueda, 1999).

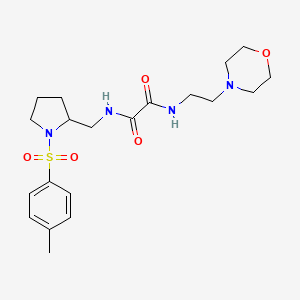

Development of Amide Derivatives : Novel amides of the N-methylpiperazine series have been synthesized, indicating potential applications in pharmaceuticals. These include benzamide reactions with imidazole and derivatives for the synthesis of antileukemic agents (Koroleva et al., 2011).

Exploration in Heterospirocyclic Synthesis : Heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines were synthesized from corresponding heterocyclic 4-carboxamides. These compounds are used as synthons for heterocyclic α-amino acids in the preparation of tripeptides (Strässler, Linden, & Heimgartner, 1997).

Metal-Organic Complexes : The compound has been utilized in the synthesis of octamolybdate-based metal-organic complexes with significant electrocatalytic and photocatalytic properties. These complexes have potential applications in environmental remediation and sensing technologies (Wang, Li, Wang, & Zhang, 2021).

Antimicrobial Agent Development : Synthesis and characterization of new quinazolines as potential antimicrobial agents indicate the compound's role in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Conformational Studies in Aromatic Amides : The compound's properties have been explored in aromatic amides, specifically focusing on trans-cis amide switching. This research could be vital in developing new materials with switchable properties (Takubo et al., 2022).

Antimycobacterial Screening : Synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has led to the discovery of compounds with promising antitubercular activities. These derivatives demonstrate potential in addressing tuberculosis, a significant global health issue (Nayak et al., 2016).

Mechanism of Action

The compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells . It also induced arrest in the G2-M phase in value of 8.07% that was very close to the activity of doxorubicin (7.4%) . These results indicate that the compound has a potent and promising antitumor activity .

Properties

IUPAC Name |

1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O4/c26-18-2-1-3-20(11-18)29-25(32)21-13-30(14-27-21)12-16-4-7-19(8-5-16)28-24(31)17-6-9-22-23(10-17)34-15-33-22/h1-11,13-14H,12,15H2,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTJBWGFEVVGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)